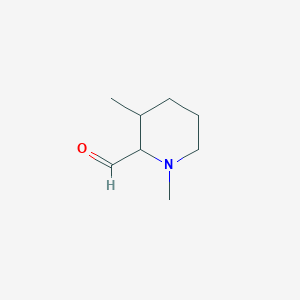![molecular formula C8H7NO B13806021 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine CAS No. 504411-02-3](/img/structure/B13806021.png)
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine is a heterocyclic organic compound with a unique structure that combines elements of pyrrole and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine typically involves the reaction of pyrrole derivatives with oxazine precursors. One common method includes the reaction of 8-aroyl-3,4-dihydropyrrolo[2,1-C][1,4]oxazine-1,6,7-triones with arylamino-cyclohexenones in anhydrous chloroform . The reaction is carried out at room temperature and monitored until the disappearance of the red color typical of the initial pyrrolooxazinetriones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines.
Oxidation and reduction: Can be oxidized or reduced under specific conditions.
Cyclization: Formation of spiro compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like arylamines in anhydrous chloroform.
Oxidation: Oxidizing agents such as tert-butyl hydroperoxide (TBHP) under visible light.
Cyclization: Catalysts like cesium carbonate in dimethyl sulfoxide (DMSO).
Major Products
Spiro compounds: Formed through reactions with arylamino-cyclohexenones.
Oxidized derivatives: Resulting from oxidation reactions.
Applications De Recherche Scientifique
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Materials Science: Used in the synthesis of novel materials with specific electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine involves its interaction with various molecular targets. The compound can undergo nucleophilic attacks, leading to the formation of new bonds and the creation of complex structures. The pathways involved in these reactions include nucleophilic substitution and cyclization, which are facilitated by the compound’s unique electronic configuration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-C][1,4]oxazine-1,6,7-triones: Similar structure but different reactivity and applications.
1,3-Oxazines: Share the oxazine ring but differ in the attached functional groups and overall structure.
Uniqueness
3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine is unique due to its methano bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
504411-02-3 |
|---|---|
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
5-oxa-8-azatricyclo[4.3.1.03,8]deca-1(9),2,6-triene |
InChI |
InChI=1S/C8H7NO/c1-6-2-8-4-9(3-6)7(1)5-10-8/h1,3-4H,2,5H2 |
Clé InChI |
KJWNTHLYHFETPN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN3C=C1OCC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)






![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)

![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)



